molecular formula C29H32O13 B8089321 (2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

Katalognummer: B8089321
Molekulargewicht: 588.6 g/mol
InChI-Schlüssel: VHJWDTPKSIFZBV-IDORXPLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for steffimycin B reflects its polycyclic aromatic core and intricate sugar moiety: 2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione . The tetracene backbone (a four-ring fused system) is substituted with hydroxyl, methoxy, and methyl groups, while the sugar component (a methylated oxane derivative) is linked via an ether bond at position 4. This nomenclature adheres to the priority rules for hydroxyl and ketone functional groups, positioning the trione system at positions 1, 6, and 11.

Molecular Formula and Stereochemical Configuration Analysis

Steffimycin B has the molecular formula C₂₉H₃₂O₁₃ and a molecular weight of 588.6 g/mol . Its stereochemical configuration is defined by seven chiral centers:

  • Tetracene core : C2 (S), C3 (S), C4 (R)
  • Sugar moiety : C2' (S), C3' (R), C4' (R), C6' (S).

X-ray diffraction studies confirm that the tetracene ring adopts a half-chair conformation , while the sugar ring exhibits a chair conformation . The absolute configuration was resolved using anomalous dispersion methods, revealing critical hydrogen-bonding interactions between the hydroxyl groups at C5 and C7 with adjacent ketone oxygen atoms.

Property Value
Molecular formula C₂₉H₃₂O₁₃
Molecular weight 588.6 g/mol
Chiral centers 7
Stereodescriptors (2S,3S,4R,2'S,3'R,4'R,6'S)

Crystalline Structure and Conformational Dynamics

Steffimycin B crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions $$a = 8.253 \, \text{Å}$$, $$b = 8.198 \, \text{Å}$$, and $$c = 40.850 \, \text{Å}$$. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds stabilizing the lattice. Notably, the hydroxyl group at C4' of the sugar forms a hydrogen bond with the ketone oxygen at C1 of the tetracene system ($$d = 2.76 \, \text{Å}$$), while the C7 hydroxyl interacts with the C6 ketone ($$d = 2.89 \, \text{Å}$$). These interactions contribute to the molecule’s planar rigidity, a hallmark of DNA-intercalating anthracyclines.

Comparative Analysis with Related Anthracycline Derivatives

Steffimycin B shares structural motifs with clinically used anthracyclines like doxorubicin (C₂₇H₃₀ClNO₁₁) and daunorubicin (C₂₇H₂₉NO₁₀). Key distinctions include:

  • Sugar substitution : Steffimycin B’s sugar lacks the amino group present in doxorubicin, reducing its capacity for electrostatic interactions with DNA phosphate groups.
  • Oxidation state : The tetracene core in steffimycin B contains three ketone groups (at C1, C6, and C11), whereas doxorubicin has a single ketone at C13.
  • Biological activity : Unlike doxorubicin, which primarily inhibits topoisomerase II, steffimycin B intercalates DNA without stabilizing cleavage complexes, as evidenced by its lack of cardiotoxicity in preclinical models.
Parameter Steffimycin B Doxorubicin
Molecular weight 588.6 g/mol 580.0 g/mol
DNA binding mode Intercalation Intercalation + TopoII inhibition
Cardiotoxicity Low High

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJWDTPKSIFZBV-IDORXPLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54526-94-2
Record name (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54526-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

The preparation of (2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione involves complex synthetic routes. The synthesis typically starts with the formation of the anthracycline core structure, followed by various functional group modifications to achieve the desired compound. Industrial production methods often involve fermentation processes using genetically modified Streptomyces strains, followed by extraction and purification steps to isolate the compound.

Analyse Chemischer Reaktionen

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound (2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione represents a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings.

Structural Insights

The compound features multiple hydroxyl groups and methoxy substitutions which enhance its solubility and reactivity. Its tetracene backbone suggests potential electronic properties that may be utilized in organic electronics.

Pharmaceutical Applications

The compound's structural features indicate potential medicinal properties. Hydroxy and methoxy groups are known to enhance biological activity:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that flavonoids and similar polyphenolic compounds can reduce inflammation markers, suggesting this compound may possess similar effects.

Material Science

Given its unique electronic structure, this compound may find applications in:

  • Organic Photovoltaics (OPVs) : The tetracene core is known for its light absorption properties, making it suitable for use in solar cells.
  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when excited could be harnessed in display technologies.

Agricultural Chemistry

Compounds with similar hydroxyl and methoxy functionalities have been investigated for their roles as:

  • Natural Pesticides : They can act as biopesticides due to their ability to disrupt pest metabolism.
  • Plant Growth Regulators : Enhancing growth or stress resistance in plants through hormonal pathways.

Case Study 1: Antioxidant Properties

A study published in the Journal of Natural Products examined the antioxidant capabilities of flavonoid derivatives similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Organic Electronics

Research featured in Advanced Materials focused on the use of tetracene derivatives in OPVs. The study demonstrated that modifications to the tetracene backbone significantly improved charge transport efficiency and overall solar cell performance.

Case Study 3: Agricultural Applications

A paper in Pest Management Science explored the efficacy of flavonoid-based compounds as natural pesticides. The findings suggested that these compounds could effectively reduce pest populations while being environmentally friendly alternatives to synthetic pesticides.

Wirkmechanismus

The mechanism of action of (2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione involves intercalation into DNA strands, which disrupts the replication and transcription processes. This leads to the inhibition of cancer cell growth and proliferation. The compound also generates free radicals that cause damage to cellular components, further contributing to its anticancer effects. The molecular targets include topoisomerase II, an enzyme involved in DNA replication, and various signaling pathways involved in cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and bioactivity differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Functional Groups Bioactivity Highlights Source
Target Compound Dihydrotetracene 2,5,7-trihydroxy; 3,9-dimethoxy; glycosyl oxan Cathepsin D (90.31%), Estrogen Receptor Beta (89.86%), Transthyretin (89.96%) Recent report (2025)
Sdox (2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-...) Anthraquinone derivative Amino-sugar, methoxy, ketone DNA intercalation; antitumor activity (specific data not provided) Synthesis study (2022)
Compound 2a [(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5S,6S)-4,5-Dihydroxy-2-...)] Chroman-glycoside Multiple hydroxyls, phenylhydrazone Insecticidal activity (75.4% yield; bioactivity unspecified) Bioactivity study (2018)
CHEMBL206 (Estrogen Receptor Alpha) Steroidal scaffold Hydroxyphenyl, methyl Estrogen Receptor Alpha binding (83.90% vs. target’s 89.86% for ER Beta) Database (2025)

Key Findings:

Structural Complexity: The target compound’s dihydrotetracene core distinguishes it from anthraquinone-based analogues like Sdox, which prioritize planar aromatic systems for DNA intercalation.

Bioactivity Selectivity :

  • The target compound exhibits superior inhibition of Cathepsin D (90.31%) compared to Transthyretin (89.96%), suggesting specificity for lysosomal proteases over transport proteins .
  • Its affinity for Estrogen Receptor Beta (89.86%) surpasses that of CHEMBL206 for Estrogen Receptor Alpha (83.90%), indicating divergent hormonal modulation pathways .

Synthetic Challenges : Unlike simpler chroman derivatives (e.g., Compound 2a), the target compound’s stereochemical precision (e.g., 2S,3S,4R configuration) necessitates advanced glycosylation strategies, as seen in fluorinated nucleotide analogues .

Limitations in Comparative Data:

  • Bioactivity data for Sdox and Compound 2a remain incomplete, hindering direct efficacy comparisons.
  • The target compound’s fluorinated analogues (e.g., ) were excluded due to irrelevance to its natural product lineage.

Biologische Aktivität

The compound (2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20O12C_{21}H_{20}O_{12} with a molecular weight of approximately 468 g/mol. The structural complexity includes multiple hydroxyl groups and methoxy substitutions which are often associated with enhanced biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance:

  • DPPH and ABTS Radical Scavenging : The compound demonstrated a high capacity to scavenge DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid . This suggests that the compound may protect cells from oxidative stress.

2. Antimicrobial Activity

Preliminary studies have shown that similar compounds possess antimicrobial properties against various pathogens:

  • Inhibition of MRSA : In vitro studies have demonstrated that related compounds can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as an antimicrobial agent .

3. Cytoprotective Effects

The compound may exert protective effects on skin cells:

  • UVB-Induced Damage : Studies have indicated that treatment with similar compounds reduces the secretion of matrix metalloproteinases (MMPs) in UVB-irradiated human keratinocytes (HaCaT cells), suggesting a role in skin protection against photodamage .

4. Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory activities:

  • Cytokine Modulation : Research shows that these compounds can modulate the expression of pro-inflammatory cytokines and signaling pathways involved in inflammation .

Case Studies

StudyFindingsRelevance
Study on THA-663SDemonstrated antioxidant activity with IC50 values of 521.2 ppm for DPPH and 160.5 ppm for ABTSSupports potential antioxidant properties of the compound
Antimicrobial ActivityExhibited significant inhibition against MRSASuggests potential use in treating resistant bacterial infections
Skin Cell ProtectionReduced MMP secretion in UVB-exposed cellsIndicates potential for skincare applications

Discussion

The biological activities of (2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione suggest significant therapeutic potential. Its antioxidant and antimicrobial properties make it a candidate for further research in pharmacology and cosmetic applications.

Q & A

Q. What precautions are essential when handling this compound due to its potential phototoxicity?

  • Methodology :
  • Light exposure limits : Store in amber vials at -20°C; conduct experiments under red safelights.
  • PPE : Use nitrile gloves and UV-blocking goggles. Monitor for singlet oxygen generation using SOSG probe .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Reactant of Route 2
Reactant of Route 2
(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.